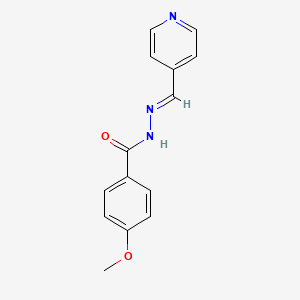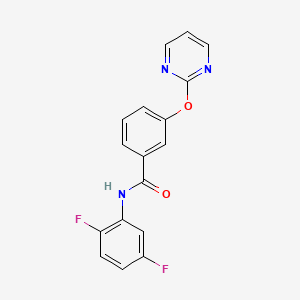![molecular formula C17H14BrF3N2O2 B5601168 N-(4-bromophenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5601168.png)
N-(4-bromophenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and techniques. For instance, Kulai and Mallet-Ladeira (2016) synthesized a compound similar to N-(4-Bromophenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide, using NMR, FT-IR spectroscopies, high-resolution mass-spectrometry, and single-crystal X-ray diffraction (Kulai & Mallet-Ladeira, 2016). This approach may be relevant for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using advanced techniques like X-ray crystallography. The structure tends to be complex, often crystallizing in specific systems with defined space groups and unit cell dimensions, as demonstrated by Kulai & Mallet-Ladeira (2016) (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
Compounds of this nature may participate in various chemical reactions, leading to the formation of new compounds. For example, Berkowitz et al. (1996) discussed the transformation of N-Trifluoroacetyl α-vinyl amino esters to corresponding α-chlorovinyl or α-bromovinyl amino esters (Berkowitz, Pedersen, & Jahng, 1996).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, of this compound, can be inferred from related compounds. For instance, Thanigaimani et al. (2015) conducted spectroscopic methods to determine the physical properties of a similar compound (Thanigaimani et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be elucidated from studies like the one by Dulin et al. (2003), who explored the bromine activation of phenyl compounds, revealing insights into chemical behavior and interactions (Dulin, Noecker, Kassel, & Giuliano, 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF3N2O2/c18-12-6-8-13(9-7-12)22-15(24)10-14(11-4-2-1-3-5-11)23-16(25)17(19,20)21/h1-9,14H,10H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIBCHQOTNEFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)Br)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5601086.png)
![3-methyl-1-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5601090.png)
![2-(3-methoxybenzyl)-8-[3-(1H-tetrazol-1-yl)propyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5601095.png)
![1-{[2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5601111.png)
![N-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-isopropylpyrimidin-4-amine](/img/structure/B5601115.png)
![N'-(4-chlorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5601124.png)
![9-ethyl-4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5601135.png)
![2-phenyl-5-[2-(1H-pyrazol-1-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5601145.png)
![4-(benzylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5601151.png)

![1-(4-methylphenyl)-4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5601169.png)
![4-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B5601175.png)

![2-{[(2-methyl-1,3-benzothiazol-6-yl)imino]methyl}phenol](/img/structure/B5601183.png)